molecular formula C9H21ClN2O2 B1520838 1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride CAS No. 1179361-35-3

1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride

Cat. No. B1520838
CAS RN: 1179361-35-3
M. Wt: 224.73 g/mol
InChI Key: PAOAZNAQCMJOFM-UHFFFAOYSA-N
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Description

1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride, or Boc-MPDH, is an organic compound with a wide range of applications in scientific research. It is a versatile compound, used in a variety of fields, including biochemistry, pharmacology, and organic synthesis. Boc-MPDH is a chiral compound, meaning it can exist in two forms, known as enantiomers. This property makes it useful for a range of applications, including asymmetric synthesis, drug synthesis, and chiral resolution.

Scientific Research Applications

1. As a Key Intermediate in Synthetic Chemistry

1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride is recognized for its role in the stereocontrolled synthesis of vicinal diamines, a structural motif found in numerous natural products with significant biological activities and in various chiral molecular catalysts. The organocatalytic asymmetric Mannich reactions of N-protected aminoacetaldehydes have been employed to efficiently and selectively generate enantioenriched vicinal diamines. This method is exemplified in the formal synthesis of (-)-agelastatin A, highlighting the compound's potential as a valuable chiral synthon in complex molecular constructions (Kano et al., 2012).

2. In the Development of Bifunctional Chelating Agents

The compound also serves as a precursor for selectively N-protected-1,2,3-triaminopropanes, functionalized as 1,3 or 1,2 diamines. These intermediates are crucial in the simplified and efficient synthesis of various bifunctional chelating agents, demonstrating the versatility of 1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride in facilitating complex organic syntheses and the production of chemical agents with potential applications in various fields including medicinal chemistry (Benoist et al., 1998).

3. In Asymmetric Synthesis and Catalysis

This compound is integral in the field of asymmetric synthesis and catalysis, particularly in the creation of chiral 1,2-diamines. The synthesis from unsubstituted diamines via N-tert-butoxycarbonyl (Boc) substituted imidazolidines and pyrimidines, followed by specific lithiation-substitution and hydrolysis processes, results in enantiomerically enriched 1,2-diamines. This is especially noteworthy as chiral 1,2-diamines are highly valuable in controlling elements in asymmetric synthesis and catalysis, marking the compound's significance in the synthesis of pharmaceutically relevant structures (Ashweek et al., 2003).

properties

IUPAC Name

tert-butyl N-(2-amino-2-methylpropyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2.ClH/c1-8(2,3)13-7(12)11-6-9(4,5)10;/h6,10H2,1-5H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOAZNAQCMJOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70662573
Record name tert-Butyl (2-amino-2-methylpropyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Boc-2-Methylpropane-1,2-diamine hydrochloride

CAS RN

1179361-35-3
Record name tert-Butyl (2-amino-2-methylpropyl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70662573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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